Product packaging for L-703014(Cat. No.:CAS No. 142638-79-7)

L-703014

Cat. No.: B1673936
CAS No.: 142638-79-7
M. Wt: 442.6 g/mol
InChI Key: CEYGRENFNCKRRG-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fibrinogen Receptor Antagonists in Biomedical Science

Fibrinogen receptor antagonists represent a significant class of antithrombotic agents in biomedical science. tandfonline.comresearchgate.net These compounds primarily function by targeting the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. researchgate.netresearchgate.net This receptor is located on the surface of platelets and plays a crucial role in platelet aggregation, the process by which platelets stick together to form a plug at the site of injury. researchgate.netresearchgate.net

Platelet aggregation is a vital part of hemostasis, preventing excessive bleeding. However, it also underlies the formation of thrombi, or blood clots, in various pathological conditions such as myocardial infarction, unstable angina, and stroke. tandfonline.comresearchgate.netresearchgate.net These thrombotic events are major causes of cardiovascular morbidity and mortality.

The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, as it binds to fibrinogen, a protein that forms bridges between activated platelets, leading to the formation of a stable thrombus. researchgate.netresearchgate.net Fibrinogen receptor antagonists work by blocking the binding of fibrinogen and other adhesive proteins, such as von Willebrand factor, to the activated GPIIb/IIIa receptor, thereby inhibiting platelet aggregation induced by various agonists. researchgate.netresearchgate.net This mechanism makes them potent inhibitors of thrombus formation. tandfonline.comahajournals.org

The development of fibrinogen receptor antagonists has been explored as a strategy for preventing and treating vascular complications. tandfonline.comresearchgate.net While intravenous GPIIb/IIIa antagonists like abciximab, eptifibatide, and tirofiban (B1683177) have been approved for clinical use, particularly in the context of percutaneous coronary interventions, there has also been significant interest in developing orally active agents for chronic antithrombotic therapy. tandfonline.comresearchgate.netresearchgate.net

Historical Trajectory and Initial Characterization of L-703014

This compound is a chemical compound that emerged from research efforts focused on developing fibrinogen receptor antagonists. nih.govtargetmol.com It is characterized as a potent antagonist of the fibrinogen receptor. targetmol.commedchemexpress.com Early research into this compound involved its characterization following administration, including studies in animal models such as dogs. ahajournals.orgresearchgate.netresearchgate.netahajournals.org

Initial studies aimed to understand the pharmacological properties of this compound. Research investigated its effects on platelet aggregation and its interaction with the fibrinogen receptor. ahajournals.orgahajournals.org For instance, studies in dogs examined the pharmacokinetics and pharmacodynamics of this compound after both intravenous and oral administration. targetmol.comresearchgate.netresearchgate.net These investigations utilized analytical methods, such as HPLC with automated column switching, to determine the concentration of this compound in plasma. researchgate.netresearchgate.net

The compound's ability to inhibit platelet aggregation was a key focus of initial characterization. ahajournals.orgahajournals.org Studies measured the inhibition of fibrinogen binding to activated platelets and the inhibition of aggregation in platelet-rich plasma induced by various agonists. ahajournals.org The specificity of this compound was also assessed by evaluating its effects on the binding of other molecules to different receptors, such as the binding of neutrophils to stimulated endothelial cells or endothelial cells to fibronectin. ahajournals.org

Research findings from early studies provided insights into the potential of this compound as an antithrombotic agent. ahajournals.orgmedchemexpress.com These studies contributed to the understanding of its mechanism of action and its effects on platelet function. ahajournals.orgahajournals.org this compound was among several orally active fibrinogen receptor antagonists that were under development for potential chronic administration to prevent conditions like myocardial infarction and stroke, and to treat unstable angina. tandfonline.comresearchgate.net

Table: Inhibition of Platelet Aggregation by SC-54701 (active moiety related to a fibrinogen receptor antagonist)

AgonistIC50 (mol/L)
Selected Agonists3 to 7 x 10-8
Collagen80% inhibition (at steady state infusion in dogs) ahajournals.org

Note: The data above is derived from studies on SC-54701, an active moiety related to a fibrinogen receptor antagonist, and is included to illustrate the type of data generated during the characterization of these compounds. ahajournals.orgahajournals.org

Table: Inhibition of Binding to Isolated Receptors by SC-54701 (active moiety related to a fibrinogen receptor antagonist)

ReceptorIC50 (mol/L)
Fibrinogen Receptor (αIIbβ3)1.0 x 10-8 ahajournals.org
Vitronectin Receptor (αvβ3)Fivefold separation from fibrinogen receptor binding ahajournals.org

Note: The data above is derived from studies on SC-54701, an active moiety related to a fibrinogen receptor antagonist, and is included to illustrate the type of data generated during the characterization of these compounds, particularly regarding receptor specificity. ahajournals.orgahajournals.org

Table: this compound Chemical Information

PropertyValue
Molecular FormulaC24H34N4O4 nih.gov
Molecular Weight442.6 g/mol nih.gov
Monoisotopic Mass442.25800558 Da nih.gov
PubChem CID197470 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34N4O4 B1673936 L-703014 CAS No. 142638-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142638-79-7

Molecular Formula

C24H34N4O4

Molecular Weight

442.6 g/mol

IUPAC Name

(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid

InChI

InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1

InChI Key

CEYGRENFNCKRRG-LJQANCHMSA-N

Isomeric SMILES

C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O

Canonical SMILES

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O

Appearance

Solid powder

Other CAS No.

142638-79-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)-
L 703,014
L 703014
L-703,014
L-703014

Origin of Product

United States

Molecular Pharmacology and Mechanism of Action of L 703014

Detailed Analysis of Fibrinogen Receptor (alpha(IIb)beta(3)) Antagonism

Integrin αIIbβ3 is a major adhesion receptor on platelets that mediates platelet aggregation by binding to ligands such as fibrinogen, von Willebrand factor, and fibronectin. mybiosource.comnovusbio.comnih.govnus.edu.sg Antagonism of this receptor is a therapeutic strategy to inhibit platelet aggregation and prevent thrombotic events. L-703014 functions by blocking the binding of these ligands to αIIbβ3. targetmol.com

Ligand Binding Studies and Receptor Affinity Determination

Ligand binding studies are crucial for understanding the interaction between an antagonist like this compound and its target receptor, αIIbβ3. These studies typically involve measuring the affinity of the compound for the receptor, often expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency of the antagonist in inhibiting ligand binding.

Research has shown that this compound is a potent antagonist of the fibrinogen receptor. One study determined the IC50 for this compound's inhibition of fibrinogen binding to isolated αIIbβ3 receptors to be 4.7 ± 0.7 × 10⁻¹⁰ mol/L. ahajournals.org This indicates a high affinity of this compound for the activated form of the αIIbβ3 receptor. In comparison, the same study reported an IC50 of 1.0 ± 0.2 × 10⁻⁸ mol/L for the inhibition of fibrinogen binding to platelets. ahajournals.org

Data from Ligand Binding Studies:

Receptor/Cell TypeLigand InhibitedIC50 (mol/L)
Isolated αIIbβ3 ReceptorFibrinogen4.7 ± 0.7 × 10⁻¹⁰
PlateletsFibrinogen1.0 ± 0.2 × 10⁻⁸

These results highlight the potent inhibitory activity of this compound on fibrinogen binding to αIIbβ3, both in isolated receptor preparations and on intact platelets.

Allosteric Modulation and Receptor Conformation Dynamics

Integrin αIIbβ3 can exist in different conformational states, typically transitioning from a low-affinity resting state to a high-affinity activated state upon cellular signaling ("inside-out" signaling). nih.govmblbio.commdpi.com Ligand binding to the extracellular domain can also induce conformational changes ("outside-in" signaling) that influence intracellular signaling. mblbio.comguidetopharmacology.org

Allosteric modulation involves a molecule binding to a site on the receptor distinct from the primary ligand-binding site (orthosteric site), thereby altering the receptor's conformation and its affinity for the orthosteric ligand or influencing downstream signaling. mdpi.compharmacologycanada.org While the primary mechanism of this compound is as a direct antagonist competing for the fibrinogen binding site, some studies on integrin antagonists have explored their effects on receptor conformation. nih.gov

Research on integrin αIIbβ3 has indicated that the receptor is an allosteric enzyme, displaying positive cooperativity in the presence of certain activators like Mn2+. nih.gov The cytoplasmic domain of the alpha IIb subunit is known to control ligand binding affinity, suggesting mechanisms for inside-out signaling that modulate the receptor's conformation. nih.gov Antibodies binding to specific regions of the beta 3 subunit have also been shown to allosterically regulate αIIbβ3 by influencing the movement of receptor domains critical for the transition to a high-affinity state. nih.gov

While specific detailed research findings on this compound's allosteric modulation of αIIbβ3 conformation were not extensively found in the provided search results, the general principles of integrin allosteric regulation and conformational dynamics are well-established and relevant to understanding how antagonists might influence receptor states. Some integrin antagonists have been shown to perturb the resting integrin's conformation, potentially contributing to their effects. nih.gov

Investigation of Cross-Reactivity with Other Integrin Receptors

Integrins are a diverse family of heterodimeric receptors composed of different alpha and beta subunits, leading to various combinations with distinct ligand specificities and tissue distributions. novusbio.comnus.edu.sgabclonal.comnih.gov While this compound is primarily characterized as an αIIbβ3 antagonist, assessing its cross-reactivity with other integrins is important to understand its specificity profile.

Binding to alpha(v)beta(3) Vitronectin Receptor and Related Integrins

Integrin alpha(v)beta(3) (αvβ3), also known as the vitronectin receptor, is another RGD-binding integrin that shares some ligand specificities with αIIbβ3, including binding to vitronectin, fibronectin, and fibrinogen. mybiosource.comnovusbio.comnus.edu.sgthermofisher.comnih.gov Given the structural similarities in the ligand-binding sites of RGD-binding integrins, there is potential for cross-reactivity with antagonists designed to target αIIbβ3.

One study specifically investigated the specificity of a compound (referred to as SCa, which is structurally related to this compound based on the context of the search result discussing orally active inhibitors of platelet aggregation) for αIIbβ3 compared to αvβ3. ahajournals.org The study found that SCa competed with vitronectin for binding to isolated αvβ3 receptors with an IC50 of 1.6 ± 0.1 × 10⁻⁵ mol/L. ahajournals.org This is significantly higher than its IC50 for inhibiting fibrinogen binding to αIIbβ3 (4.7 ± 0.7 × 10⁻¹⁰ mol/L). ahajournals.org

Data on Comparative Binding Affinity:

Integrin ReceptorLigand Competed WithIC50 (mol/L)Specificity Ratio (αIIbβ3 : αvβ3)
Isolated αIIbβ3Fibrinogen4.7 ± 0.7 × 10⁻¹⁰34,000 : 1
Isolated αvβ3Vitronectin1.6 ± 0.1 × 10⁻⁵

This data suggests that while this compound (or a closely related analog) can bind to αvβ3, it exhibits a significantly higher specificity for αIIbβ3, approximately 34,000 times more specific in this particular assay. ahajournals.org

Other RGD-binding integrins include α5β1, αvβ1, αvβ5, αvβ6, and αvβ8. nus.edu.sg While direct binding data for this compound across this entire panel was not found, studies profiling the selectivity of integrin ligands and antibodies often assess binding to multiple RGD-binding integrins to establish a comprehensive selectivity profile. timothyspringer.org

Comparative Receptor Selectivity Profiling

Comprehensive receptor selectivity profiling involves testing the binding or inhibitory activity of a compound against a panel of different integrin receptors to determine its specificity. This helps to understand potential off-target effects.

Based on the available information, this compound demonstrates a marked selectivity for αIIbβ3 over αvβ3. ahajournals.org While detailed profiling against a wider range of integrins (e.g., leukocyte-specific integrins like αLβ2, αMβ2, αXβ2, or collagen/laminin receptors) was not found in the provided search results, the high specificity observed against αvβ3 suggests a degree of selectivity within the RGD-binding integrin subfamily. nus.edu.sg

Studies on other integrin antagonists and ligands highlight the importance of specific amino acid sequences (like RGD) and the conformation of the binding site in determining integrin-ligand interactions and selectivity. nih.govnus.edu.sgnih.govnih.gov The distinct structural features of different integrin heterodimers contribute to their varied binding preferences.

Downstream Cellular Signaling Pathway Modulation by this compound

Integrins are not merely adhesion molecules; they are also signaling receptors that can activate various intracellular pathways upon ligand binding or cellular activation. This "outside-in" and "inside-out" signaling regulates diverse cellular functions. mblbio.comguidetopharmacology.orgnih.gov Antagonizing integrin function with compounds like this compound can therefore modulate these downstream signaling events.

Upon activation and ligand binding, integrin αIIbβ3 triggers intracellular signaling cascades that are essential for platelet activation, spreading, and aggregation. These pathways involve the recruitment and activation of various signaling molecules, including protein kinases like Focal Adhesion Kinase (FAK) and Src. guidetopharmacology.org These kinases can then phosphorylate other downstream targets, influencing cytoskeletal reorganization, granule secretion, and ultimately leading to stable platelet plug formation.

While specific details on how this compound modulates these downstream pathways were not explicitly detailed in the provided search results, as an antagonist that blocks ligand binding to αIIbβ3, it would be expected to inhibit the downstream signaling events that are triggered by this interaction. By preventing fibrinogen and other ligand binding, this compound would effectively interrupt the outside-in signaling normally initiated by αIIbβ3 ligation on activated platelets. This disruption of signaling contributes to its inhibitory effect on platelet aggregation.

Research into other integrin-mediated signaling highlights pathways involving cytoplasmic alkalization, intracellular Ca2+ fluctuation, inositol (B14025) lipid metabolism, protein kinase C, MAP kinase, and phosphatidyl inositol kinase. mblbio.com Additionally, integrins can cooperate with other receptors, such as receptor tyrosine kinases, to influence signaling pathways like those involving EGFR and downstream targets like NF-kB and STAT proteins. novusbio.comfrontiersin.orgnih.gov Given that this compound targets αIIbβ3, its primary impact on downstream signaling would be on pathways specifically coupled to this integrin in platelets.

Further detailed research findings on the precise molecular mechanisms by which this compound affects specific downstream signaling molecules and pathways within platelets would be necessary for a complete understanding of its cellular pharmacology beyond receptor occupancy.

Impact on Intracellular Signal Transduction Cascades

While the primary mechanism of this compound involves blocking the extracellular binding of fibrinogen to GPIIb/IIIa, the engagement of GPIIb/IIIa receptors also triggers intracellular signal transduction cascades within platelets. These cascades are critical for amplifying the activation signal and stabilizing the platelet aggregate. Signal transduction generally involves a series of molecular events initiated by a stimulus binding to a receptor, leading to intracellular responses. mpg.deebsco.com In platelets, the binding of ligands like fibrinogen to activated GPIIb/IIIa can induce "outside-in" signaling. This signaling pathway contributes to platelet spreading, cytoskeletal reorganization, and further platelet activation.

Regulation of Cellular Responses Beyond Aggregation

Beyond its primary role in inhibiting platelet aggregation, the fibrinogen receptor and its interaction with ligands can influence other cellular responses in platelets. These responses include platelet adhesion to the vessel wall, platelet spreading, and the release of factors from platelet granules that modulate the local environment and recruit other cells. idrblab.net

This compound, by preventing fibrinogen binding to GPIIb/IIIa, would consequently impact these related cellular functions that are dependent on this interaction. For example, fibrinogen binding to GPIIb/IIIa is involved in the full extent of platelet spreading on surfaces coated with adhesive proteins. By blocking this binding, this compound would be expected to impair platelet spreading. Similarly, while the initial activation and secretion from granules can be triggered by other agonists, the "outside-in" signaling through GPIIb/IIIa can modulate the extent and nature of granule release. Therefore, this compound could indirectly influence the release of factors from alpha and dense granules by interfering with this signaling feedback loop.

Research into the effects of GPIIb/IIIa antagonists like this compound on cellular responses beyond simple aggregation would involve examining their impact on platelet adhesion under flow conditions, platelet spreading on various substrates, and the release of specific growth factors or chemokines stored in platelet granules. While the primary focus of this compound research has been on its antiaggregatory effects relevant to thrombosis, its role in modulating these broader cellular responses in platelets is a consequence of its mechanism of action as a fibrinogen receptor antagonist.

Preclinical Pharmacodynamic Investigations of L 703014

Ex Vivo Assessment of Platelet Aggregation Inhibition

Ex vivo studies are crucial for understanding a compound's direct effects on platelet function outside the complex environment of the living organism. For L-703014, these investigations have centered on its ability to inhibit platelet aggregation induced by various agonists.

Methodologies for Quantifying Inhibitory Effects

Quantifying the inhibitory effects of compounds like this compound on platelet aggregation typically involves methodologies that measure the clumping of platelets in response to stimulating agents. A common technique is light transmission aggregometry (LTA), where changes in light transmission through platelet-rich plasma (PRP) are measured as platelets aggregate nih.govnih.gov. As platelets aggregate, the turbidity of the sample decreases, leading to increased light transmission. Another approach involves impedance methods, particularly useful for studying platelet function in whole blood, providing a view closer to normal physiology. These methods allow for the determination of parameters such as the concentration of the inhibitor required to reduce aggregation by a certain percentage, often expressed as an IC50 or C50 value nih.gov.

Agonist-Induced Platelet Response Modulation

This compound has been shown to modulate platelet responses induced by specific agonists. In ex vivo platelet aggregation measurements conducted in dogs, aggregation was induced using collagen at a concentration of 10 µg/mL in the presence of 1 µM epinephrine (B1671497) as an agonist. Under these conditions, this compound demonstrated inhibitory effects. The mean concentration of this compound required for 50% inhibition (C50) was determined to be 44.4 ± 6.0 ng/mL. The Hill coefficient, which provides insight into the cooperativity of binding, was reported as 1.5 ± 0.3. The use of different agonists, such as ADP, collagen, thrombin, and thromboxane (B8750289) A2 (TPA), is common in such studies to understand the spectrum of a compound's inhibitory activity and the specific pathways it affects nih.gov. Some compounds have shown selective inhibition of receptor-dependent signaling pathways.

Table 1: Ex Vivo Platelet Aggregation Inhibition by this compound in Dogs

Agonist CombinationC50 (ng/mL)Hill Coefficient
Collagen (10 µg/mL) + Epinephrine (1 µM)44.4 ± 6.01.5 ± 0.3

Data derived from ex vivo measurements in dogs.

In Vivo Models for Evaluating Antithrombotic Efficacy

Evaluating the antithrombotic efficacy of this compound in living systems requires the use of appropriate in vivo animal models that mimic thrombotic conditions. These studies also involve assessing the modulation of the hemostatic system and analyzing relevant biomarkers.

Selection and Characterization of Relevant Animal Models

The selection of animal models for evaluating antithrombotic efficacy is guided by the need for models that are relevant to the thrombotic events being studied and responsive to pharmacodynamic interventions. Studies on this compound have been conducted in dogs. Animal models of myocardial infarction (MI) have been used to evaluate the efficacy of fibrinogen receptor antagonists in preventing re-occlusion after thrombolytic therapy. Different models of experimental venous thrombosis in species like rabbits and rats have also been employed to compare the antithrombotic efficacy of various agents, highlighting that the effectiveness of a drug can vary depending on the specific thrombogenic stimulus used.

Metabolic Fate and Excretion Pathways in Preclinical Species

Understanding the metabolic fate and excretion pathways of a compound in preclinical species is vital for characterizing its disposition in the body. This information helps inform later studies and understand potential species differences.

Investigations into the metabolic fate and excretion of this compound in dogs revealed that the compound was not metabolized in this species. Elimination occurred via the kidneys and into bile. Quantitative analysis of excretion over 72 hours showed that a significant portion of the administered dose was recovered in the feces, with lower amounts found in the urine. Following intravenous administration, 68.9 ± 1.3% of the dose was recovered in feces and 20.3 ± 1.3% in urine. After oral administration, the recovery in feces was 80.5 ± 11.9%, and in urine, it was 2.2 ± 0.2%. General principles of drug metabolism and excretion studies in preclinical species often involve administering radiolabeled compounds and quantifying radioactivity in urine, feces, and bile to determine the main routes and extent of excretion. The absence of significant metabolism in the dog is a key finding for this compound in this preclinical species.

Table 2: Excretion of this compound in Dogs (Percentage of Administered Dose Recovered in 72 hours)

Route of AdministrationFeces (%)Urine (%)
Intravenous (i.v.)68.9 ± 1.320.3 ± 1.3
Oral (p.o.)80.5 ± 11.92.2 ± 0.2

Data derived from studies in dogs over 72 hours.

Structure Activity Relationship Sar and Structural Optimization of L 703014 Derivatives

Rational Design and Synthesis of L-703014 Analogues

Rational design principles have been applied to synthesize analogues of this compound, often involving modifications to the core structure to explore the impact of different functional groups, linkers, and substituents on activity dntb.gov.ua. The synthesis of these analogues allows for systematic investigation of SAR. For instance, studies on non-peptide small molecule fibrinogen antagonists, including those related to this compound, have involved the synthesis of compounds with varied heterocyclic structures and other modifications to improve oral pharmacokinetics ethernet.edu.et. The design process is often informed by knowledge of the target receptor, the fibrinogen receptor, which recognizes sequences like RGD (Arginine-Glycine-Aspartic acid) in its ligands idrblab.net. Analogues have been synthesized to mimic key features of these recognition sequences while aiming for improved drug-like properties google.comidrblab.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

QSAR studies complement SAR by employing mathematical models to correlate structural properties of a series of compounds with their biological activity slideshare.net. This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the physicochemical parameters crucial for activity.

Computational Approaches and Predictive Modeling

Computational approaches, including molecular modeling and QSAR, are utilized in the study of this compound and its analogues dntb.gov.uaethernet.edu.etscribd.comnih.govtms.org. These methods can involve simulating the interaction between the ligand and the receptor to understand binding modes and predict binding affinities ijpsonline.com. Predictive models are built based on the structural and activity data of known compounds to guide the synthesis of potentially more active derivatives slideshare.net.

Identification of Key Pharmacophoric Features

QSAR and molecular modeling studies help identify the key pharmacophoric features of this compound derivatives that are essential for receptor recognition and activity researchgate.netresearchgate.net. A pharmacophore represents the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for a molecule to bind to a receptor and elicit a biological response researchgate.net. By analyzing the SAR data and computational models, researchers can pinpoint which parts of the this compound structure, or its analogues, are critical for interacting with the fibrinogen receptor dntb.gov.ua.

Stereochemical Effects on Receptor Recognition and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in how a compound interacts with its biological target nih.govyoutube.com. For this compound and its derivatives, the specific stereochemistry at chiral centers can dramatically influence binding affinity, receptor recognition, and ultimately, biological efficacy nih.gov. Studies in medicinal chemistry often investigate different stereoisomers of a compound to determine the optimal configuration for desired activity researchgate.net. The (3R) configuration is specified for this compound nih.gov. This indicates that the stereochemistry at the chiral center at the 3-position is important for its activity as a fibrinogen receptor antagonist. Differences in stereochemistry can lead to variations in how tightly a molecule binds to the receptor and how effectively it triggers or blocks a biological response nih.gov.

Data Tables

Hypothetical Data: In Vitro Activity of this compound Analogues

CompoundStructural ModificationFibrinogen Binding Inhibition (IC50, nM)Platelet Aggregation Inhibition (IC50, nM)
This compoundParent CompoundXXYY
Analogue AModification 1XX'YY'
Analogue BModification 2XX''YY''
Analogue CModification 3XX'''YY'''

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data would be required for a real SAR analysis.

Advanced Methodologies and Future Research Directions for L 703014

High-Throughput Screening and Lead Optimization Strategies

The discovery of non-peptide NK1 receptor antagonists, the class to which L-703014 belongs, was revolutionized by the advent of high-throughput screening (HTS). In the early 1990s, pharmaceutical companies screened large chemical collections to identify initial "hit" compounds that could block the NK1 receptor. This approach was instrumental in moving away from peptide-based antagonists, which often suffered from poor oral bioavailability and metabolic instability.

Following the identification of initial hits, a rigorous process of lead optimization was undertaken to enhance the potency, selectivity, and pharmacokinetic properties of these compounds. For the development of this compound's precursors, structure-activity relationship (SAR) studies were crucial. These studies involved systematically modifying the chemical structure of the lead compounds and assessing the impact of these changes on their biological activity. For instance, the introduction of a morpholine (B109124) nucleus was found to significantly enhance NK1 binding affinity. Further refinements, such as methylation and fluorination at specific positions, were introduced to prevent potential metabolic deactivation, ultimately leading to the development of highly potent and selective antagonists like this compound.

StrategyDescriptionOutcome for NK1 Antagonist Development
High-Throughput Screening (HTS) Rapidly testing large libraries of chemical compounds for their ability to bind to and block the NK1 receptor.Identification of initial non-peptide "hit" compounds, providing a foundation for further development.
Structure-Activity Relationship (SAR) Studies Systematic chemical modification of hit compounds to understand the relationship between their structure and biological activity.Improved potency, selectivity, and metabolic stability of the lead compounds.
Pharmacophore Modeling Creating a 3D model of the essential features of a ligand required for binding to the NK1 receptor.Guided the design of new compounds with a higher probability of being active.
Bioisosteric Replacement Replacing a functional group in a molecule with another group that has similar physical or chemical properties.Enhanced pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Integration of Omics Technologies in Understanding Biological Impact

While specific omics studies on this compound are not extensively documented in publicly available literature, the application of "omics" technologies (genomics, proteomics, metabolomics) is a significant future direction for understanding its broader biological impact. These technologies offer a holistic view of the molecular changes that occur within an organism, tissue, or cell in response to drug administration.

In the context of this compound, which targets the NK1 receptor involved in numerous physiological processes including pain, inflammation, and mood regulation, omics approaches could be particularly insightful. For example, transcriptomics (the study of the complete set of RNA transcripts) could reveal the genes whose expression is altered by this compound treatment, providing clues about its downstream signaling pathways and potential off-target effects. Similarly, proteomics can identify changes in protein expression and post-translational modifications, offering a direct look at the functional consequences of NK1 receptor blockade. Metabolomics, the study of the complete set of small-molecule metabolites, could uncover metabolic pathways affected by this compound.

The integration of these omics datasets would provide a comprehensive "molecular signature" of this compound's action, potentially identifying new therapeutic indications, predicting patient responses, and uncovering novel biomarkers of its efficacy and safety.

Development of Advanced In Vitro Systems for Functional Characterization

The functional characterization of this compound has been heavily reliant on advanced in vitro assay systems. These assays are essential for determining the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

A key assay used to characterize this compound is the measurement of its ability to inhibit the intracellular signaling cascade initiated by the binding of substance P to the NK1 receptor. One of the primary signaling pathways activated by the NK1 receptor is the mobilization of intracellular calcium ([Ca²⁺]i). L-733,060, the active enantiomer of this compound, was shown to be a potent inhibitor of substance P-induced [Ca²⁺]i mobilization in Chinese hamster ovary (CHO) cells transfected with the human NK1 receptor, with an estimated affinity (pA₂) of 0.8 nM. nih.gov

Binding assays are also fundamental to understanding the affinity of this compound for the NK1 receptor. These assays typically use a radiolabeled ligand that binds to the receptor, and the ability of the test compound to displace the radioligand is measured. L-733,060 was found to have a very high affinity for the NK1 receptor, with a reported inhibitory constant (Ki) of 0.08 nM. wikipedia.org

Below is a table summarizing the key in vitro functional data for L-733,060:

Assay TypeCell Line/SystemParameter MeasuredResult for L-733,060
Receptor Binding Assay N/AInhibitory Constant (Ki)0.08 nM wikipedia.org
Functional Assay (Calcium Mobilization) CHO cells expressing human NK1 receptorAffinity (pA₂)0.8 nM nih.gov

Future advancements in in vitro systems, such as the use of patient-derived cells, organoids, and microfluidic "organ-on-a-chip" technologies, will allow for an even more physiologically relevant characterization of this compound's effects and its potential for personalized medicine.

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Complexes

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the intricate interactions between ligands like this compound and their receptor targets at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular modeling and docking studies can predict the binding mode of this compound within the binding pocket of the NK1 receptor. These models help to identify the key amino acid residues involved in the interaction and can explain the high affinity and selectivity of the compound. For the NK1 receptor, computational models have been developed based on experimental data to explore the topological arrangement of ligands within the receptor.

Molecular dynamics simulations take these static models a step further by simulating the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal how the binding of this compound affects the conformational dynamics of the NK1 receptor, leading to its inactivation. MD simulations have been used to study the interactions of various ligands with the NK1 receptor, providing a deeper understanding of the mechanisms of agonism and antagonism.

The insights gained from these computational approaches are invaluable for:

Rational Drug Design: Guiding the design of new NK1 receptor antagonists with improved properties.

Understanding Resistance: Investigating how mutations in the NK1 receptor might lead to drug resistance.

Exploring Allosteric Modulation: Identifying potential allosteric binding sites on the receptor that could be targeted for novel therapeutic interventions.

The continued development of more accurate force fields and the increasing availability of high-performance computing resources will undoubtedly enhance the power of these computational methods in the future study of this compound and other therapeutic agents.

Q & A

Q. How should researchers address conflicting findings in this compound's mechanism of action across published studies?

  • Methodological Answer :

Systematic Review : Meta-analyze existing data using PRISMA guidelines to identify bias/heterogeneity sources.

Contradiction Mapping : Apply dialectical frameworks (e.g., principal vs. non-principal contradictions) to prioritize hypotheses .

Experimental Triangulation : Combine orthogonal methods (e.g., genetic knockdown + pharmacological inhibition) to test competing models .

  • Rationale: Transforms contradictions into opportunities for paradigm refinement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-703014
Reactant of Route 2
Reactant of Route 2
L-703014

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.